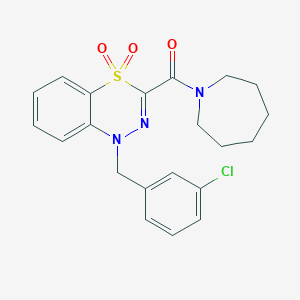

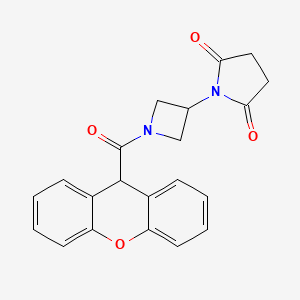

![molecular formula C24H18N4O3 B2437479 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477280-70-9](/img/structure/B2437479.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

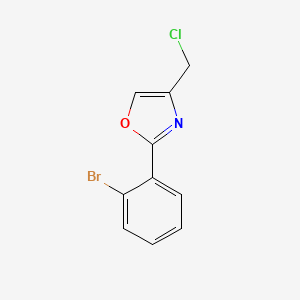

“N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound. The benzimidazole moiety in its structure is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies. For instance, one study discussed the design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of a related compound, 1H-Benzimidazol-2-yl(phenyl)methanol, was characterized using IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse. For instance, the compound 1H-Benzimidazol-2-yl(phenyl)methanol has a density of 1.3±0.1 g/cm3, a boiling point of 500.6±43.0 °C at 760 mmHg, and a molar refractivity of 67.5±0.3 cm3 .Applications De Recherche Scientifique

PARP Inhibitor Development

One significant application of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide derivatives is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds have demonstrated excellent PARP enzyme potency, cellular potency, and in vivo efficacy in cancer models. For example, a phenylpyrrolidine-substituted benzimidazole carboxamide exhibited remarkable potency against PARP-1 enzyme and showed potential in cancer treatment through its ability to cross the blood-brain barrier and distribute into tumor tissue, as evidenced in murine melanoma and breast cancer xenograft models (Penning et al., 2010).

Antimicrobial Agents

Benzimidazole derivatives are also explored for their antimicrobial properties. Studies have shown that these compounds can be effective against various strains of mycobacterium species, indicating their potential as anti-tubercular agents (Manivannan, 2019). Additionally, the synthesis of novel derivatives has led to compounds with significant antimicrobial activity, providing a new class of antimicrobial agents.

Antitumor and Bioactive Compound Synthesis

The synthetic processes involved in creating this compound derivatives have revealed potential antitumor effects and excellent bioactivities. This includes the development of compounds with significant in vitro and in vivo anticancer activity, highlighting their potential in cancer therapeutics (Bin, 2015).

Photophysical Studies

Derivatives of this compound have been studied for their photophysical properties, indicating their potential use in fluorescent applications. Research into these compounds has explored their excited state intra-molecular proton transfer pathways, leading to dual emission characteristics, which could have applications in sensing and imaging technologies (Padalkar et al., 2011).

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives have provided insights into their antimicrobial efficacy, offering a pathway for the development of novel antimicrobial and antifungal agents. These studies help in understanding the interaction between these compounds and microbial proteins, facilitating the design of more effective drugs (Sethi et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c29-21-12-13-22(30)28(21)16-7-5-6-15(14-16)24(31)27-18-9-2-1-8-17(18)23-25-19-10-3-4-11-20(19)26-23/h1-11,14H,12-13H2,(H,25,26)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYOBHVZVCYTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)

![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)